

# Role of carboxylesterase 1 in the formation of D-erythro-Ritalinic acid

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## Compound of Interest

Compound Name: *D-erythro-Ritalinic acid-d10*

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An In-depth Technical Guide on the Role of Carboxylesterase 1 in the Formation of D-erythro-Ritalinic Acid

Audience: Researchers, scientists, and drug development professionals.

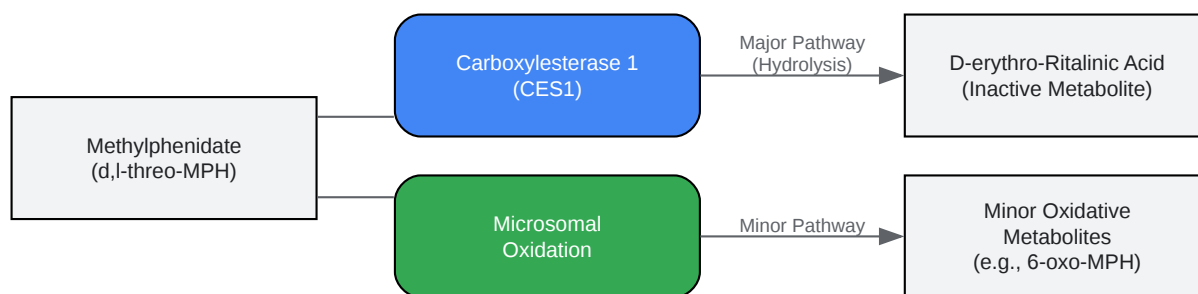
## Executive Summary

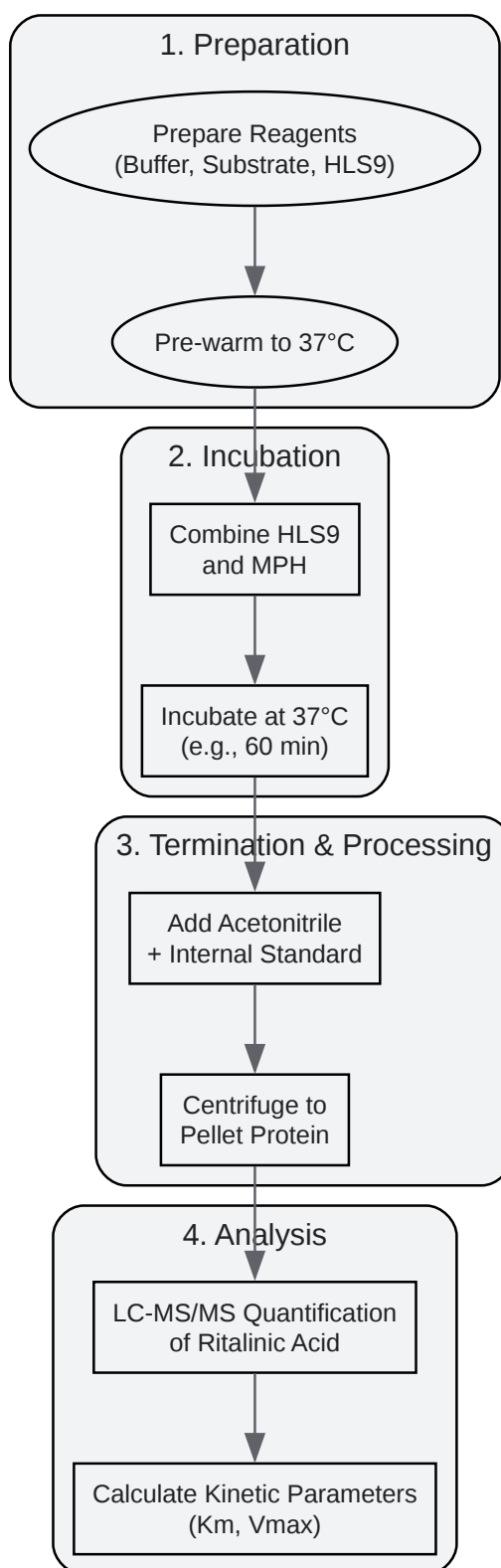
Human carboxylesterase 1 (CES1) is the principal enzyme responsible for the metabolic hydrolysis of methylphenidate (MPH), a psychostimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). This metabolic process converts the active drug into its inactive metabolite, ritalinic acid (RA), and is the primary determinant of MPH's pharmacokinetic profile and clearance. The catalysis is highly stereoselective, with CES1 showing a marked preference for the l-threo-enantiomer of methylphenidate over the pharmacologically active d-threo-enantiomer. Genetic polymorphisms in the CES1 gene can significantly alter enzyme activity, leading to substantial interindividual variability in drug exposure and clinical response. This guide provides a comprehensive overview of the metabolic pathway, enzyme kinetics, impact of genetic factors, and the experimental protocols used to characterize this critical drug metabolism reaction.

## The Metabolic Pathway of Methylphenidate

Methylphenidate is predominantly metabolized via de-esterification, a reaction catalyzed almost exclusively by CES1, which is highly expressed in the liver.<sup>[1][2]</sup> This hydrolysis converts MPH to  $\alpha$ -phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA), which is

pharmacologically inactive.[1][3] This pathway accounts for the clearance of 60-80% of an administered MPH dose, which is recovered as RA in urine.[1] While CES1-mediated hydrolysis is the main metabolic route, minor pathways involving microsomal oxidation also exist, producing metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[1][4] However, the formation of ritalinic acid is the rate-limiting step in MPH's elimination.





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